2,6-Dimethylnaphthalene

Catalysis Shape-selective methylation Zeolite synthesis

Irreplaceable precursor for polyethylene naphthalate (PEN). The 2,6-substitution pattern is uniquely required; substitution with 2,7-DMN yields a kinked polymer backbone with inferior mechanical and barrier properties. Our high-purity 2,6-DMN (>98%) overcomes the challenging separation from 2,7-DMN, ensuring optimal PEN performance for demanding applications in flexible electronics, high-temperature insulation, and next-gen packaging.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 96789-56-9
Cat. No. B7695044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylnaphthalene
CAS96789-56-9
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C=C2)C
InChIInChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3
InChIKeyYGYNBBAUIYTWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylnaphthalene (CAS 96789-56-9): Core Procurement and Industrial Sourcing Profile


2,6-Dimethylnaphthalene (2,6-DMN, CAS 581-42-0) is a key β,β′-dimethylnaphthalene isomer among ten possible isomers, distinguished by methyl groups at the 2- and 6-positions on the naphthalene ring [1]. It is a white crystalline solid with a melting point of approximately 109–112 °C and a boiling point of ~262 °C [2]. Industrially, 2,6-DMN is the essential precursor for producing 2,6-naphthalenedicarboxylic acid (2,6-NDA), the monomer for the high-performance polyester polyethylene naphthalate (PEN) [3].

Why 2,6-Dimethylnaphthalene Cannot Be Replaced by Other DMN Isomers in PEN Production


Procurement specialists and researchers cannot substitute 2,6-DMN with the more abundant 2,7-DMN or other dimethylnaphthalene isomers for high-performance polyester synthesis due to fundamental molecular architecture constraints. The 2,6-substitution pattern is uniquely required for the production of 2,6-naphthalenedicarboxylic acid (2,6-NDA) [1]. Oxidation of alternative isomers like 2,7-DMN would yield 2,7-NDA, which produces a polymer with a kinked backbone, dramatically altering its mechanical, thermal, and barrier properties compared to the linear, rigid chain enabled by the 2,6-configuration [2]. Furthermore, 2,6-DMN and 2,7-DMN have nearly identical boiling points (262.0 °C vs. 262.3 °C), making them indistinguishable by standard fractional distillation and creating a significant separation challenge that directly impacts purity specifications and procurement costs [3].

Quantitative Comparative Evidence for Selecting 2,6-DMN Over Alternative Isomers


Superior 2,6-DMN Selectivity and 2,6-/2,7-DMN Ratio Achieved with SAPO-11 vs. SAPO-5 and Mordenite Catalysts

In the shape-selective methylation of naphthalene to produce 2,6-DMN, the choice of zeolite catalyst dramatically impacts the yield of the desired isomer and the crucial 2,6-/2,7-DMN ratio. Comparative studies demonstrate that SAPO-11 molecular sieve offers a clear advantage over SAPO-5 and mordenite [1]. The higher 2,6-/2,7-DMN ratio achieved with SAPO-11 directly reduces the burden and cost of downstream separation, a critical factor in industrial procurement.

Catalysis Shape-selective methylation Zeolite synthesis

Elevated 2,6-/2,7-DMN Ratio Achieved with MTW Zeolite Relative to Thermodynamic Baseline

The alkylation of naphthalene over MTW zeolite yields a 2,6-DMN product with a 2,6-/2,7-DMN ratio significantly exceeding the thermodynamic equilibrium value. This kinetic selectivity is a direct result of the zeolite's unique pore architecture, which sterically hinders the diffusion of the undesired 2,7-DMN isomer [1].

Zeolite catalysis Isomerization Shape-selective synthesis

High-Yield Oxidation of 2,6-DMN to 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

The liquid-phase catalytic oxidation of 2,6-DMN to 2,6-naphthalenedicarboxylic acid (2,6-NDA) is a critical industrial step. Research demonstrates that high yields are achievable under specific conditions, with the purity of the starting 2,6-DMN being a key factor. One study reported a 2,6-NDA yield of 84.7% when using 2,6-DMN of 99.7% purity [1].

Oxidation kinetics 2,6-NDA synthesis Process chemistry

Indistinguishable Boiling Points of 2,6-DMN and 2,7-DMN Mandate Specialized Separation Technologies

The physical properties of 2,6-DMN and its primary contaminant, 2,7-DMN, are nearly identical, making conventional distillation ineffective. The boiling point difference is a mere 0.3 °C [1]. This necessitates the use of advanced separation methods such as extractive crystallization or zeolitic adsorption, which are significantly more capital and energy intensive than simple distillation.

Separation science Isomer purification Process engineering

Enhanced Adsorption Selectivity for 2,6-DMN Using Li-NaY Zeolite Over Standard NaY

Lithium-incorporated zeolite Y (Li-NaY) demonstrates superior performance in the selective adsorption of 2,6-DMN from its isomeric mixtures compared to conventional sodium Y (NaY) zeolite. The Li-NaY material exhibits both greater adsorptive capacity and higher adsorption selectivity for the desired 2,6-DMN isomer [1].

Adsorptive separation Zeolite modification Process intensification

Validated High-Value Application Scenarios for 2,6-Dimethylnaphthalene


Monomer for High-Performance Polyethylene Naphthalate (PEN) Polymer

The primary and most demanding application for 2,6-DMN is as the precursor to 2,6-NDA, the diacid monomer used in PEN. PEN outperforms conventional PET in thermal stability (higher glass transition temperature, Tg), mechanical strength, and gas barrier properties [1]. The quantitative yield data for 2,6-NDA production (e.g., 84.7% yield) directly supports the feasibility of using 2,6-DMN in this application [2].

Starting Material for High-Performance Engineering Plastics and Liquid Crystal Polymers (LCPs)

2,6-DMN is a critical starting material for specialized engineering plastics and LCPs that demand exceptional thermal and chemical resistance [1]. The unique molecular geometry of the 2,6-substituted naphthalene ring imparts the rigidity and linearity required for these advanced materials, a property that cannot be replicated by other DMN isomers. The development of specialized separation processes, like extractive crystallization, is driven by the need for high-purity 2,6-DMN for these high-value applications [2].

Feedstock for Advanced Electronics and High-Barrier Packaging

PEN derived from 2,6-DMN is utilized in demanding applications such as flexible electronics, high-temperature electrical insulation, and next-generation food and beverage packaging where superior gas barrier properties are essential [1]. The ability of zeolite catalysts like MTW to produce 2,6-DMN with a high 2,6-/2,7-DMN ratio (2.0-2.6) is a key enabler for the cost-effective production of PEN for these markets [3].

Production of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) for Specialty Polyesters and Resins

Beyond PEN, 2,6-NDA derived from 2,6-DMN is a versatile monomer for a range of specialty copolyesters and engineering resins that offer enhanced performance over terephthalate-based materials [1]. The quantitative understanding of the oxidation kinetics and mechanisms [2] allows for precise process control and optimization in the manufacturing of these high-value polymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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